
Acetic acid--(1S,5R)-5-methylcyclohex-2-en-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol (1/1) is a compound that combines acetic acid with a specific stereoisomer of methylcyclohexenol This compound is characterized by its unique molecular structure, which includes a cyclohexene ring with a methyl group and a hydroxyl group in specific stereochemical positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol typically involves the reaction of acetic acid with (1S,5R)-5-methylcyclohex-2-en-1-ol. This can be achieved through esterification reactions, where the hydroxyl group of the cyclohexenol reacts with the carboxyl group of acetic acid under acidic conditions. Common catalysts for this reaction include sulfuric acid or p-toluenesulfonic acid, and the reaction is often carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are typical.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 5-methylcyclohex-2-en-1-one or 5-methylcyclohex-2-en-1-oic acid.
Reduction: Formation of 5-methylcyclohexanol.
Substitution: Formation of 5-methylcyclohex-2-en-1-yl chloride or bromide.
Applications De Recherche Scientifique
Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the double bond in the cyclohexene ring play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes and receptors, modulating their activity and leading to specific physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid–(1S,5R,6R)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-ol (1/1)
- Acetic acid–(1S,5R,6S)-6-(aminomethyl)bicyclo[3.2.0]hept-2-en-6-yl (1/1)
Uniqueness
Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond in the cyclohexene ring. These structural features confer distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
61221-48-5 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
acetic acid;(1S,5R)-5-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h2,4,6-8H,3,5H2,1H3;1H3,(H,3,4)/t6-,7-;/m1./s1 |
Clé InChI |
CBVSRGGHANWFSJ-ZJLYAJKPSA-N |
SMILES isomérique |
C[C@@H]1CC=C[C@H](C1)O.CC(=O)O |
SMILES canonique |
CC1CC=CC(C1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


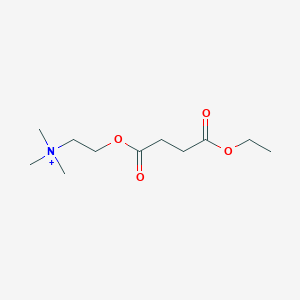
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

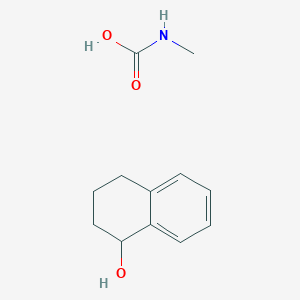
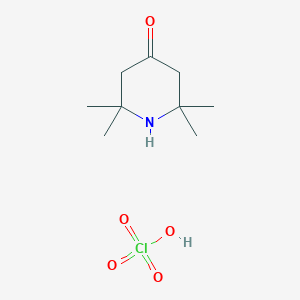
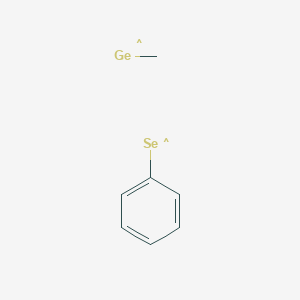
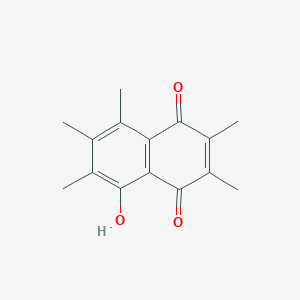
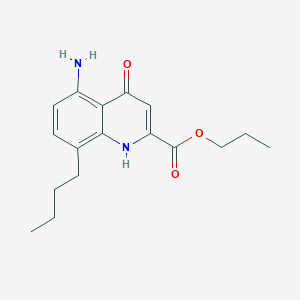
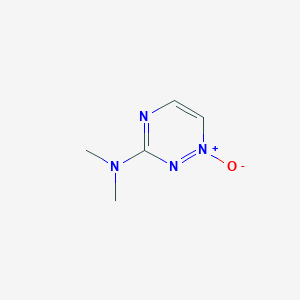
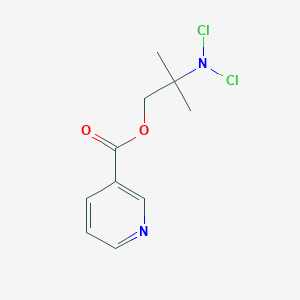
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)

